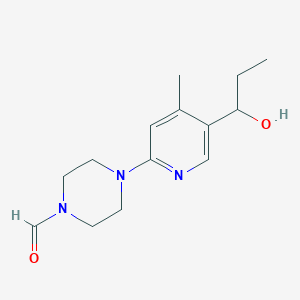
4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a pyridine moiety, which is further functionalized with a hydroxypropyl group and a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the hydroxypropyl-substituted pyridine.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
Coupling of the Pyridine and Piperazine Rings: The pyridine and piperazine rings can be coupled using a Buchwald-Hartwig amination reaction, which involves the palladium-catalyzed coupling of an aryl halide with an amine.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the compound with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxypropyl group can yield 4-(5-(1-oxopropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde.
Reduction: Reduction of the carbaldehyde group can yield 4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Substitution reactions can yield various N-substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperazine and pyridine derivatives.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The hydroxypropyl and carbaldehyde groups can form hydrogen bonds with target proteins, while the piperazine and pyridine rings can participate in π-π interactions and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde: Lacks the methyl group on the pyridine ring.
4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde: Has the methyl group on the 3-position of the pyridine ring instead of the 4-position.
Uniqueness
4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the hydroxypropyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both a hydroxypropyl group and a carbaldehyde group also provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H21N3O2 |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
4-[5-(1-hydroxypropyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O2/c1-3-13(19)12-9-15-14(8-11(12)2)17-6-4-16(10-18)5-7-17/h8-10,13,19H,3-7H2,1-2H3 |
InChI-Schlüssel |
HYXKDPPDVDDCOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C(C=C1C)N2CCN(CC2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)

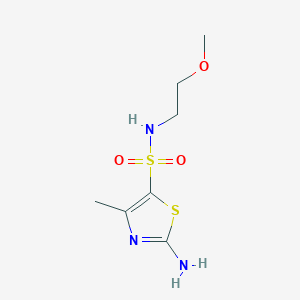

![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)
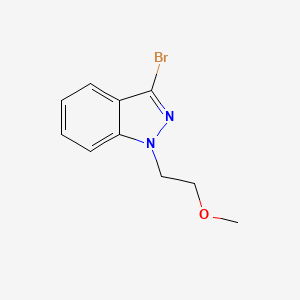
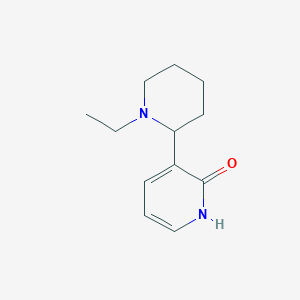
![2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11803452.png)
![5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)
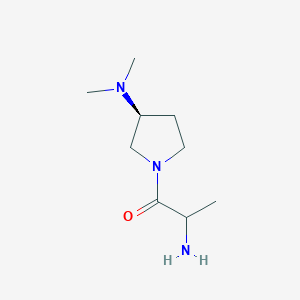

![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)


